2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions to form corresponding hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the fluoro group may produce fluorinated hydrocarbons.
Scientific Research Applications
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluoro and trifluoromethyl groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: This compound has two trifluoromethyl groups and is used in similar applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound lacks the benzyloxy group but shares the fluoro and trifluoromethyl substituents.
2-Chloro-α,α,α-trifluoro-m-toluic acid: This compound has a chloro group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of the benzyloxy group, which can enhance its reactivity and binding properties compared to similar compounds. The combination of fluoro and trifluoromethyl groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10F4O3 |
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Molecular Weight |
314.23 g/mol |
IUPAC Name |
3-fluoro-2-phenylmethoxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F4O3/c16-12-7-10(15(17,18)19)6-11(14(20)21)13(12)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21) |
InChI Key |
KVPDLBLTOASFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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